molecular formula C19H15F3N4O2 B11030112 1-(1H-indazol-3-yl)-5-oxo-N-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide

1-(1H-indazol-3-yl)-5-oxo-N-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide

Cat. No.: B11030112
M. Wt: 388.3 g/mol
InChI Key: OREFGGSJVBCRPI-UHFFFAOYSA-N
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Description

1-(1H-indazol-3-yl)-5-oxo-N-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide is a complex organic compound featuring an indazole moiety, a pyrrolidine ring, and a trifluoromethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-indazol-3-yl)-5-oxo-N-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Indazole Moiety: Starting from commercially available precursors, the indazole ring is synthesized through cyclization reactions involving hydrazine derivatives and ortho-substituted nitrobenzenes.

    Pyrrolidine Ring Construction: The pyrrolidine ring is often constructed via cyclization reactions involving amines and carbonyl compounds.

    Coupling Reactions: The final step involves coupling the indazole and pyrrolidine intermediates with the trifluoromethyl-substituted phenyl group using amide bond formation techniques, such as the use of coupling reagents like EDCI or HATU.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

1-(1H-indazol-3-yl)-5-oxo-N-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the indazole or phenyl rings, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

1-(1H-indazol-3-yl)-5-oxo-N-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1H-indazol-3-yl)-5-oxo-N-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole moiety can bind to active sites of enzymes, inhibiting their activity, while the trifluoromethyl group enhances the compound’s lipophilicity, improving its cellular uptake.

Comparison with Similar Compounds

Similar Compounds

    1-(1H-indazol-3-yl)-5-oxo-N-phenylpyrrolidine-3-carboxamide: Lacks the trifluoromethyl group, resulting in different pharmacokinetic properties.

    1-(1H-indazol-3-yl)-5-oxo-N-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide: Similar structure but with a different substitution pattern on the phenyl ring.

Uniqueness

1-(1H-indazol-3-yl)-5-oxo-N-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide is unique due to the specific positioning of the trifluoromethyl group, which can significantly influence its biological activity and pharmacokinetic profile compared to other similar compounds.

This detailed overview highlights the significance of this compound in various scientific fields, emphasizing its potential applications and unique properties

Properties

Molecular Formula

C19H15F3N4O2

Molecular Weight

388.3 g/mol

IUPAC Name

1-(1H-indazol-3-yl)-5-oxo-N-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide

InChI

InChI=1S/C19H15F3N4O2/c20-19(21,22)12-4-3-5-13(9-12)23-18(28)11-8-16(27)26(10-11)17-14-6-1-2-7-15(14)24-25-17/h1-7,9,11H,8,10H2,(H,23,28)(H,24,25)

InChI Key

OREFGGSJVBCRPI-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=NNC3=CC=CC=C32)C(=O)NC4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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